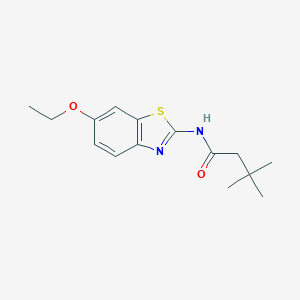

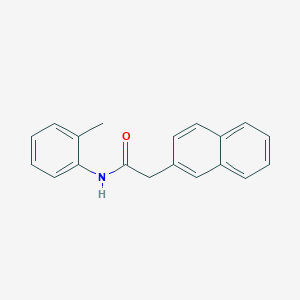

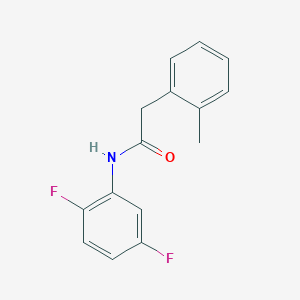

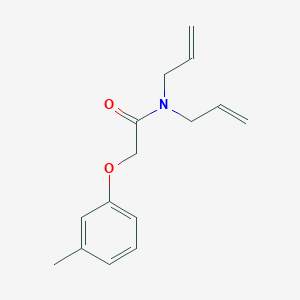

2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

WAY-658674 est une molécule bio-active principalement utilisée dans la recherche sur les maladies amyloïdes et les synucléinopathies . Elle a une masse moléculaire de 284,76 et la formule chimique C₁₂H₁₃ClN₂O₂S . Ce composé est reconnu pour son potentiel dans l'étude des maladies neurodégénératives, ce qui en fait un outil précieux dans la recherche scientifique.

Analyse Des Réactions Chimiques

WAY-658674 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants incluent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

WAY-658674 est largement utilisé dans la recherche scientifique, en particulier dans l'étude des maladies amyloïdes et des synucléinopathies . Ses applications incluent :

Chimie : Utilisé comme composé de référence dans diverses réactions et études chimiques.

Biologie : Aide à comprendre les voies biologiques et les mécanismes impliqués dans les maladies neurodégénératives.

Médecine : Applications thérapeutiques potentielles dans le traitement de maladies comme la maladie d'Alzheimer et la maladie de Parkinson.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

WAY-658674 exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques impliquées dans les maladies amyloïdes et les synucléinopathies . Le mécanisme exact implique l'inhibition de la formation de fibrilles amyloïdes et la modulation des fonctions synaptiques, qui sont cruciales dans la progression des maladies neurodégénératives.

Applications De Recherche Scientifique

WAY-658674 is extensively used in scientific research, particularly in the study of amyloid diseases and synucleinopathies . Its applications include:

Chemistry: Used as a reference compound in various chemical reactions and studies.

Biology: Helps in understanding the biological pathways and mechanisms involved in neurodegenerative diseases.

Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s and Parkinson’s.

Industry: Utilized in the development of new drugs and therapeutic agents.

Mécanisme D'action

WAY-658674 exerts its effects by interacting with specific molecular targets and pathways involved in amyloid diseases and synucleinopathies . The exact mechanism involves the inhibition of amyloid fibril formation and the modulation of synaptic functions, which are crucial in the progression of neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

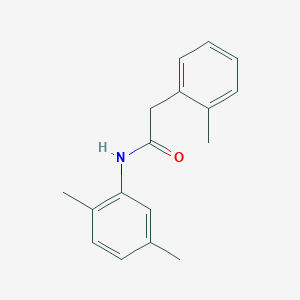

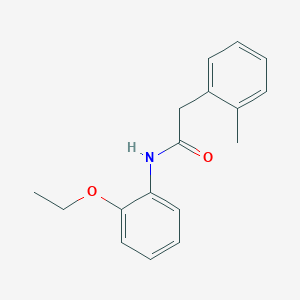

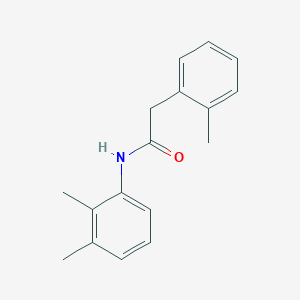

WAY-658674 est unique dans son application spécifique aux maladies amyloïdes et aux synucléinopathies. Des composés similaires incluent :

WAY-100635 : Un antagoniste sélectif des récepteurs de la sérotonine.

WAY-267464 : Un agoniste des récepteurs de l'ocytocine.

WAY-181187 : Un antagoniste des récepteurs de la dopamine.

Ces composés, bien que similaires en structure, ont des applications et des mécanismes d'action différents, soulignant le caractère unique de WAY-658674 dans la recherche sur les maladies neurodégénératives.

Méthodes De Préparation

La synthèse de WAY-658674 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Les routes de synthèse spécifiques et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public. En général, la synthèse impliquerait des techniques de chimie organique standard telles que la substitution nucléophile, l'oxydation et les réactions de réduction dans des conditions contrôlées.

Propriétés

Formule moléculaire |

C12H13ClN2O2S |

|---|---|

Poids moléculaire |

284.76 g/mol |

Nom IUPAC |

2-(4-chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C12H13ClN2O2S/c1-8-6-9(13)2-3-10(8)17-7-11(16)15-12-14-4-5-18-12/h2-3,6H,4-5,7H2,1H3,(H,14,15,16) |

Clé InChI |

AOGYXCZYIVCZKH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NCCS2 |

SMILES canonique |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NCCS2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)

![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)